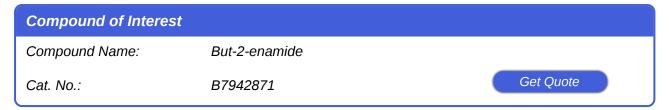




# Application Notes and Protocols: Synthesis of Enamides via Electrophilic Amide Activation

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Enamides are valuable synthetic intermediates in organic chemistry, serving as precursors to a variety of nitrogen-containing compounds, including chiral amines and heterocyclic scaffolds found in numerous natural products and pharmaceuticals.[1][2] Traditionally, the synthesis of enamides has relied on methods involving pre-functionalized substrates.[1] A more direct and atom-economical approach is the N-dehydrogenation of readily available amides.[3] This document provides detailed protocols and application notes for a novel, one-step synthesis of enamides from amides via electrophilic activation, a method that has recently emerged as a powerful tool for this transformation.[3][4][5]

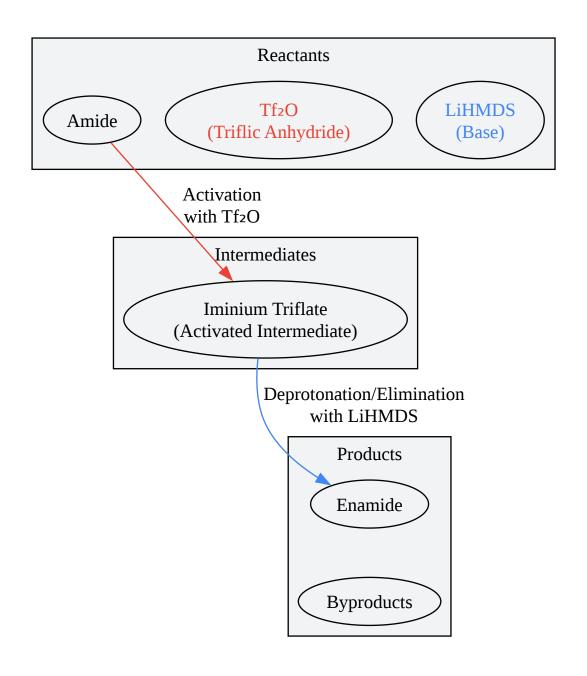
The protocol highlighted herein, developed by Maulide and colleagues, employs the combination of triflic anhydride (Tf<sub>2</sub>O) as an electrophilic activator and an oxidant, and a strong, non-nucleophilic base, lithium hexamethyldisilazide (LiHMDS).[4][5][6] This method is characterized by its simple setup, broad substrate scope, and operational simplicity.[5][6]

# **Reaction Principle and Mechanism**

The synthesis proceeds through the electrophilic activation of the amide carbonyl by triflic anhydride. This activation dramatically increases the acidity of the N- $\alpha$ -hydrogen, facilitating its abstraction by a strong, non-nucleophilic base like LiHMDS.[4][7] This is followed by an elimination sequence to furnish the enamide product.[4]



A proposed mechanism involves the initial activation of the amide with  $Tf_2O$  to form a highly electrophilic iminium triflate intermediate.[3] This intermediate's enhanced acidity at the N- $\alpha$  position allows for deprotonation by LiHMDS, leading to the formation of the enamide and a triflinate byproduct.[4]



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# **Experimental Protocols**



This section provides a detailed, step-by-step protocol for the synthesis of enamides via electrophilic amide activation.

# **General Procedure for Enamide Synthesis[8][9]**

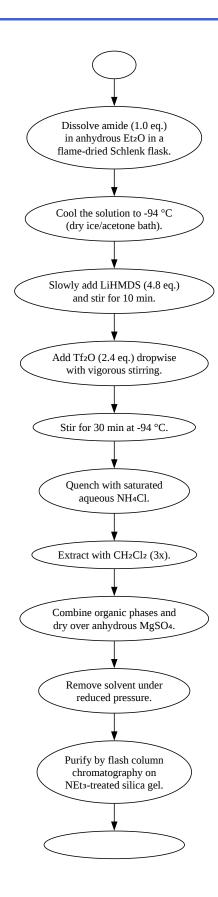
#### Materials:

- Amide substrate (1.0 eq.)
- Anhydrous diethyl ether (Et<sub>2</sub>O)
- Lithium hexamethyldisilazide (LiHMDS) (1 M solution in THF, 4.8 eq.)
- Trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) (2.4 eq.)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel (pre-treated with NEt<sub>3</sub>/Et<sub>2</sub>O)

#### Equipment:

- · Flame-dried Schlenk flask with a magnetic stir bar
- Syringes
- Dry ice/acetone bath (-94 °C)
- · Separatory funnel
- Rotary evaporator
- Flash column chromatography setup





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Protocol:



- Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the amide substrate (0.30 mmol, 1.0 eq.) in anhydrous diethyl ether (1.5 mL).
- Cooling: Cool the solution to -94 °C using a dry ice/acetone bath.
- Base Addition: Slowly add LiHMDS (1.44 mL of a 1 M solution in THF, 1.44 mmol, 4.8 eq.) to the cooled solution over approximately 20 seconds. Stir the resulting mixture for 10 minutes.
- Activator Addition: With vigorous stirring, add triflic anhydride (121 μL, 0.72 mmol, 2.4 eq.)
  dropwise over 1 minute. Caution: This addition is critical and requires vigorous stirring.
- Reaction Time: Stir the reaction mixture for 30 minutes at -94 °C.
- Quenching: Quench the reaction by adding a saturated aqueous solution of NH<sub>4</sub>Cl (10 mL).
- Extraction: Transfer the mixture to a separatory funnel and extract with CH<sub>2</sub>Cl<sub>2</sub> (3 x 10 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO<sub>4</sub>, and remove the solvent under reduced pressure.
- Purification: Purify the crude product by flash column chromatography. Note: Enamides can be unstable on silica gel. It is recommended to pre-treat the silica gel with a mixture of NEt<sub>3</sub>/Et<sub>2</sub>O (1:9) and then air-dry it before use.[8]

# **Substrate Scope and Quantitative Data**

The developed method demonstrates a broad substrate scope, accommodating various N-alkyl and N-aryl amides. Below is a summary of representative examples with their corresponding yields.

### **Table 1: Synthesis of Enamides from Cyclic Amides[1]**



Entry	Amide Substrate	Product	Yield (%)
1	N-Benzoylpyrrolidine	N-(1- Phenylvinyl)pyrrolidine	89
2	N-Benzoylpiperidine	N-(1- Phenylvinyl)piperidine	82
3	N-Benzoylmorpholine	4-(1- Phenylvinyl)morpholin e	75
4	N-Benzoyl-1,2,3,4- tetrahydroisoquinoline	2-(1- Phenylvinyl)-1,2,3,4- tetrahydroisoquinoline	68

Reaction conditions: amide (0.30 mmol), LiHMDS (4.8 eq.),  $Tf_2O$  (2.4 eq.),  $Et_2O$ , -94 °C, 30 min. Isolated yields.

**Table 2: Synthesis of Enamides from Acyclic Amides[1]** 

Entry	Amide Substrate	Product	Yield (%)	E/Z Ratio
1	N-Benzyl-N- methylbenzamid e	N-Methyl-N-(1- phenylvinyl)benz enemethanamine	72	>20:1
2	N-Butyl-N- ethylbenzamide	(E)-N-Butyl-N-(1- phenylvinyl)etha namine	49	>20:1
3	N,N- Dibutylbenzamid e	(E)-N-Butyl-N-(1- phenylvinyl)buta n-1-amine	55	>20:1

Reaction conditions: amide (0.30 mmol), LiHMDS (4.8 eq.),  $Tf_2O$  (2.4 eq.),  $Et_2O$ , -94 °C, 30 min. Isolated yields.



# **Applications of Synthesized Enamides**

The enamide products obtained from this protocol are versatile building blocks for various chemical transformations.[4] Their synthetic utility has been demonstrated in a range of downstream reactions, including:

- Cycloaddition Reactions: Enamides can participate in inverse electron-demand Diels-Alder reactions and [2+2] cycloadditions.[1][4]
- Ring Deconstruction: Oxidative fluorination can lead to ring-opened, fluorinated acyclic amines.[1][4]
- Fischer Indole Synthesis-type Reactions: This allows for the synthesis of complex heterocyclic structures.[1][4]

# **Troubleshooting and Safety Considerations**

- Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.
- Low Temperature: Maintaining a low temperature (-94 °C) is crucial for the success of the reaction.
- Vigorous Stirring: Vigorous stirring during the addition of Tf<sub>2</sub>O is essential to prevent localized side reactions.[8]
- Silica Gel Instability: The instability of enamides on silica gel can lead to lower yields during purification. Pre-treatment of the silica gel with a triethylamine solution is highly recommended.[8][9]
- Safety: Triflic anhydride is corrosive and reacts violently with water. LiHMDS is a strong base. Handle these reagents with appropriate personal protective equipment in a wellventilated fume hood.

### Conclusion

The direct synthesis of enamides from amides via electrophilic activation with triflic anhydride and LiHMDS offers a rapid and efficient one-step procedure.[5] This method provides access to



a wide range of N-cyclic and N-acyclic enamides, which are valuable precursors in synthetic organic chemistry.[4] The operational simplicity and broad applicability of this protocol make it a valuable tool for researchers in academia and the pharmaceutical industry.

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